molecular formula C8H11ClN2S B12299136 2-Ethylthioisonicotinamide monohydrochloride CAS No. 3684-73-9

2-Ethylthioisonicotinamide monohydrochloride

Katalognummer: B12299136
CAS-Nummer: 3684-73-9
Molekulargewicht: 202.71 g/mol
InChI-Schlüssel: YNKSYHUKAKUZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylthioisonicotinamide monohydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.70434 g/mol . . This compound is a derivative of nicotinamide and has significant applications in the field of medicine, particularly in the treatment of tuberculosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylthioisonicotinamide monohydrochloride typically involves the reaction of 2-ethylthioisonicotinamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is carefully monitored to maintain the desired purity and quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

2-Ethylthioisonicotinamide monohydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethylthioisonicotinamide monohydrochloride involves the inhibition of mycolic acid synthesis, which is essential for the cell wall formation of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell lysis and death. The compound may act as a bacteriostatic or bactericidal agent, depending on the concentration and the susceptibility of the infecting organism .

Vergleich Mit ähnlichen Verbindungen

2-Ethylthioisonicotinamide monohydrochloride is similar to other nicotinamide derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct pharmacological properties and effectiveness in treating drug-resistant tuberculosis .

Eigenschaften

CAS-Nummer

3684-73-9

Molekularformel

C8H11ClN2S

Molekulargewicht

202.71 g/mol

IUPAC-Name

2-ethylpyridine-4-carbothioamide;hydrochloride

InChI

InChI=1S/C8H10N2S.ClH/c1-2-7-5-6(8(9)11)3-4-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H

InChI-Schlüssel

YNKSYHUKAKUZAR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1)C(=S)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.